molecular formula C6H7MgO9P B13831861 magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate

magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate

Cat. No.: B13831861
M. Wt: 278.39 g/mol
InChI Key: WRBOSFAEKUWLTJ-RXSVEWSESA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ascorbic acid-2-phosphate magnesium salt involves the esterification of ascorbic acid with phosphoric acid, followed by the addition of magnesium salts . This process ensures the formation of a stable compound that retains the beneficial properties of vitamin C while enhancing its stability.

Industrial Production Methods

In industrial settings, the production of ascorbic acid-2-phosphate magnesium salt typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The process includes precise measurements of reactants, controlled temperature, and pH levels to optimize the reaction and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Ascorbic acid-2-phosphate magnesium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dehydroascorbic acid derivatives, while reduction can produce more stable ascorbate forms .

Mechanism of Action

The mechanism of action of ascorbic acid-2-phosphate magnesium salt involves its role as an antioxidant. It donates electrons to neutralize free radicals, such as superoxide ions and peroxides, generated during oxidative stress. This compound also acts as a co-factor for Fe (II) 2-oxoglutarate dioxygenase enzymes, promoting DNA demethylation and regulating gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ascorbic acid-2-phosphate magnesium salt is unique due to its enhanced stability and slow hydrolysis, making it a preferred choice for long-term applications in cell culture and advanced therapy medicinal products. Its ability to act as an antioxidant and co-factor in enzymatic reactions further distinguishes it from other vitamin C derivatives .

Properties

Molecular Formula

C6H7MgO9P

Molecular Weight

278.39 g/mol

IUPAC Name

magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate

InChI

InChI=1S/C6H9O9P.Mg/c7-2(1-14-16(11,12)13)5-3(8)4(9)6(10)15-5;/h2,5,7-9H,1H2,(H2,11,12,13);/q;+2/p-2/t2-,5+;/m0./s1

InChI Key

WRBOSFAEKUWLTJ-RXSVEWSESA-L

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)OP(=O)([O-])[O-].[Mg+2]

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)OP(=O)([O-])[O-].[Mg+2]

Origin of Product

United States

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